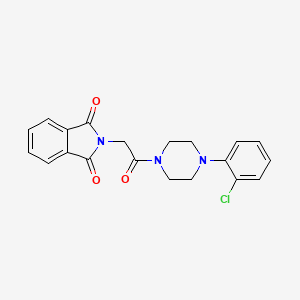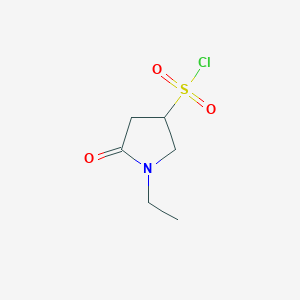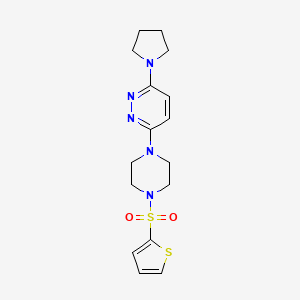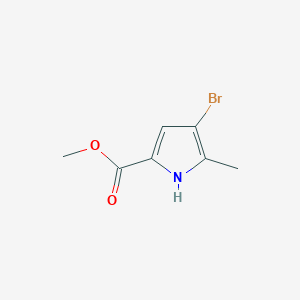![molecular formula C17H17Cl2N3O5S B2354224 [2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1090854-28-6](/img/structure/B2354224.png)
[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the IUPAC name, molecular formula, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes information on the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties might include acidity or basicity, reactivity, and stability.Wissenschaftliche Forschungsanwendungen
Dichloropyridine is a type of organic compound that has various applications in scientific research, particularly in the field of organic synthesis . It’s used as a starting material in the synthesis of various other compounds . For example, 4-amino-2,6-dichloropyridine and its derivatives can be synthesized from 2,6-dichloropyridine . This process involves oxidation, nitration, reduction, and nucleophilic displacement reactions .
Dichloropyridine is a type of organic compound that has various applications in scientific research, particularly in the field of organic synthesis . It’s used as a starting material in the synthesis of various other compounds . For example, 4-amino-2,6-dichloropyridine and its derivatives can be synthesized from 2,6-dichloropyridine . This process involves oxidation, nitration, reduction, and nucleophilic displacement reactions .
-
Dichloropyridine : This is a type of organic compound that has various applications in scientific research, particularly in the field of organic synthesis . It’s used as a starting material in the synthesis of various other compounds .
-
4-Amino-2,6-dichloropyridine and its derivatives : These can be synthesized from 2,6-dichloropyridine . This process involves oxidation, nitration, reduction, and nucleophilic displacement reactions .
-
Methyl 4,6-dichloropyridine-2-carboxylate : This is another derivative of dichloropyridine .
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its toxicity and environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult the relevant scientific literature or databases. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O5S/c1-10-4-5-11(28(25,26)22(2)3)8-13(10)20-15(23)9-27-17(24)16-12(18)6-7-14(19)21-16/h4-8H,9H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTSFKNYWSRJJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)







![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)



